Benzo[b]thiophene, 3-ethynyl-
Overview
Description
Benzo[b]thiophene is an aromatic organic compound with a molecular formula C8H6S . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . It has no household use . Thianaphthene-3-carboxaldehyde, also known as benzo[b]thiophene-3-carboxaldehyde, can be synthesized from 3-methyl-benzo[b]thiophene .
Synthesis Analysis
A novel alkyne 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene was synthesized and tested for Sonogashira coupling reaction with different iodoaryl compounds . This synthesis strategy is important for the preparation of organic compounds . An aryne reaction with alkynyl sulfides affording benzo[b]thiophenes is also disclosed .
Molecular Structure Analysis
The molecular structure of benzo[b]thiophene derivatives has been determined by FTIR, 1H and 13C NMR measurements, high-resolution mass spectrometry (HRMS) analysis, photoabsorption and fluorescence spectroscopy, cyclic voltammetry (CV) and density functional theory (DFT) calculations . A single-crystal X-ray structural analysis was also successfully made .
Chemical Reactions Analysis
Pd-catalyzed coupling reactions like the Sonogashira coupling reaction are very useful tools for the formation of new carbon–carbon bonds under mild reaction conditions . Terminal alkynes have a very critical role in Sonogashira coupling reaction .
Physical And Chemical Properties Analysis
Benzo[b]thiophene has a molecular weight of 134.198 . The HOMO and LUMO energy levels rise in the order of 4,4′-BBT (−5.55 eV and −2.39 eV) < 1,1′-Si-4,4′-BBT (−5.45 eV and −2.34 eV) < 1,1′,3,3′-Si-4,4′-BBT (−5.34 eV and −2.30 eV) .
Scientific Research Applications
Synthesis and Characterization
- Benzo[b]thiophene derivatives, synthesized from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, exhibit a wide spectrum of pharmacological properties. These compounds, characterized by various spectral studies, have shown potent antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Pai, 2010).
Medicinal Chemistry and Tubulin Binding Agents
- Benzo[b]thiophenes serve as important tools in medicinal chemistry. A novel approach involving palladium-mediated coupling has been applied to synthesize tubulin binding agents, indicating their potential in cancer therapy (Flynn, Verdier-Pinard, & Hamel, 2001).
Wide Applications in Medicinal Chemistry
- Derivatives of benzo[b]thiophene are employed in various medicinal applications, including antimicrobial, anticancer, antioxidant, anti-HIV, and anti-inflammatory activities. They are also used as building blocks for synthesizing pharmaceutically important molecules (Duc, 2020).
Organic Semiconductors and Photoelectric Materials
- Certain benzo[b]thiophene compounds are utilized as organic semiconductors and photoelectric materials. They exhibit promising applications in fields such as organic field-effect transistors (OFETs) (Ryu et al., 2023).
Photochemical Applications
- The photochemical oxidation of benzo[b]thiophene in aqueous solutions has been studied, highlighting its role in simulating photooxidation from sun-light, which is crucial in understanding the behavior of oil spills in oceans (Andersson & Bobinger, 1992).
Synthesis of Diverse Derivatives
- Various methodologies, like iodocyclization/etherification, have been developed for the efficient synthesis of benzo[b]thiophene core structures, underlining its significance in medicinal and pharmaceutical research (Kesharwani et al., 2014).
Green Chemistry Approaches
- Novel methodologies involving sodium halides as a source of electrophilic halogens have been explored for synthesizing dihalo substituted benzo[b]thiophene core structures, emphasizing the push towards greener and more sustainable chemical processes (Kesharwani et al., 2018).
Mechanism of Action
Target of Action
3-Ethynyl-1-benzothiophene, also known as 3-Ethynylbenzothiophene, 3-ethynylbenzo[b]thiophene, or Benzo[b]thiophene, 3-ethynyl-, is a synthetic compound that has been found to have significant antimicrobial properties . The primary targets of this compound are various microorganisms, including C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922, and S. aureus ATCC 25923 .
Mode of Action
It is known that the compound interacts with its targets, leading to their inhibition . This interaction results in the compound’s antimicrobial activity, making it effective against a range of microorganisms .
Biochemical Pathways
It is known that benzothiophene derivatives, including 3-ethynyl-1-benzothiophene, have been used as anti-parasitic, anti-bacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . They are also known as strong inhibitors of lipid peroxidation, potassium channel openers, topoisomerase inhibitors, and L1210 cell selectors .
Result of Action
The result of 3-Ethynyl-1-benzothiophene’s action is the inhibition of the growth of various microorganisms, demonstrating its antimicrobial activity . Some benzothiophene derivatives have also shown high antioxidant capacities .
properties
IUPAC Name |
3-ethynyl-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S/c1-2-8-7-11-10-6-4-3-5-9(8)10/h1,3-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMFEOKBFMXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CSC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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